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molecular formula C27H29N5O6S B019520 Bosentan-d4 CAS No. 1065472-77-6

Bosentan-d4

Cat. No. B019520
M. Wt: 555.6 g/mol
InChI Key: GJPICJJJRGTNOD-RZOBCMOLSA-N
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Patent
US08481730B2

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20](Cl)[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Ca+2:39].[OH-].[CH2:41]([OH:44])[CH2:42][OH:43]>C1(C)C=CC=CC=1>[CH3:3][C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20]([O:43][CH2:42][CH2:41][OH:44])[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])[CH3:4].[Ca:39].[CH3:3][C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20]([O:43][CH2:42][CH2:41][OH:44])[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])[CH3:4] |f:0.1,2.3.4,7.8,^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[K].C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[Ca]
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08481730B2

Procedure details

10 gms of p-tert-butyl-N-[6-chloro-5-(2-methoxy-phenoxy)-[2,2′-bipyrimidin]-4-yl]benzenesulfonamide potassium salt and calcium hydroxide (14.5 gms) were charged to a reaction vessel. Ethylene glycol (30 ml) and toluene (100 ml) were added to the vessel. The reaction mass was heated at a temperature of 100° C. for 5 hours or until the reaction was complete. The resulting suspension was cooled to 25° C., filtered and isolated as the calcium salt of bosentan.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[K].[C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20](Cl)[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])([CH3:4])[CH3:3].[OH-].[Ca+2:39].[OH-].[CH2:41]([OH:44])[CH2:42][OH:43]>C1(C)C=CC=CC=1>[CH3:3][C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20]([O:43][CH2:42][CH2:41][OH:44])[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])[CH3:4].[Ca:39].[CH3:3][C:2]([C:6]1[CH:11]=[CH:10][C:9]([S:12]([NH:15][C:16]2[C:21]([O:22][C:23]3[CH:28]=[CH:27][CH:26]=[CH:25][C:24]=3[O:29][CH3:30])=[C:20]([O:43][CH2:42][CH2:41][OH:44])[N:19]=[C:18]([C:32]3[N:37]=[CH:36][CH:35]=[CH:34][N:33]=3)[N:17]=2)(=[O:14])=[O:13])=[CH:8][CH:7]=1)([CH3:5])[CH3:4] |f:0.1,2.3.4,7.8,^1:0|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[K].C(C)(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC1=NC(=NC(=C1OC1=C(C=CC=C1)OC)Cl)C1=NC=CC=N1
Name
Quantity
14.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(CO)O
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension was cooled to 25° C.
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC.[Ca]
Name
Type
product
Smiles
CC(C)(C)C=1C=CC(=CC1)S(=O)(=O)NC=2C(=C(N=C(N2)C=3N=CC=CN3)OCCO)OC=4C=CC=CC4OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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